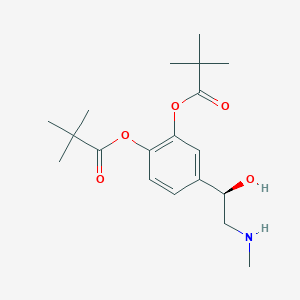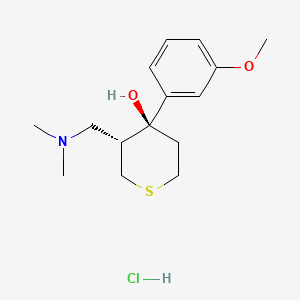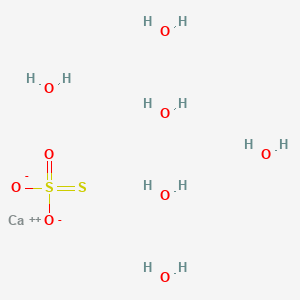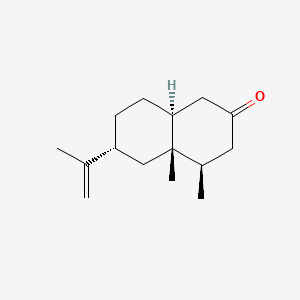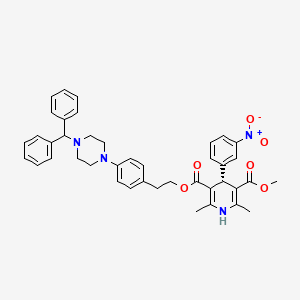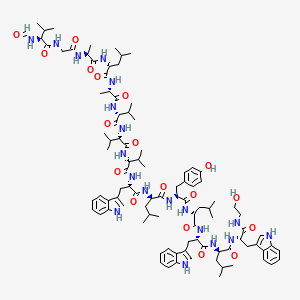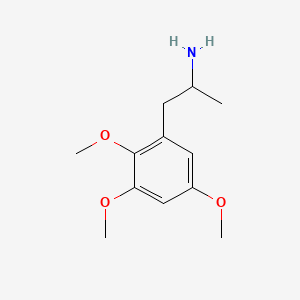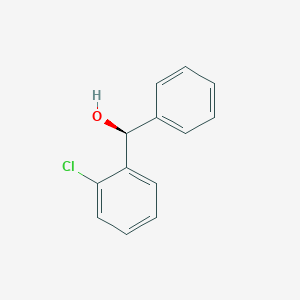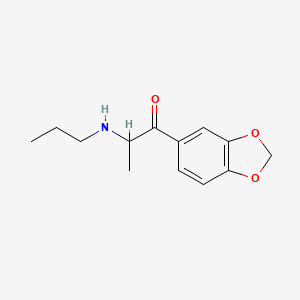
3,4-Methylenedioxy-n-propylcathinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Methylenedioxy-n-propylcathinone is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound is known for its stimulant properties and is often used in research and forensic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxy-n-propylcathinone typically involves the condensation of 3,4-methylenedioxyphenylacetone with propylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods: large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Methylenedioxy-n-propylcathinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
3,4-Methylenedioxy-n-propylcathinone is primarily used in scientific research due to its stimulant properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Utilized in forensic toxicology for the detection of synthetic cathinones in biological samples
Mécanisme D'action
The exact mechanism of action of 3,4-Methylenedioxy-n-propylcathinone is not fully understood. it is believed to act similarly to other synthetic cathinones by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased stimulation and euphoria. The compound likely interacts with monoamine transporters, inhibiting the reuptake of these neurotransmitters and enhancing their effects .
Comparaison Avec Des Composés Similaires
3,4-Methylenedioxy-N-benzylcathinone (Benzylone): Similar structure but with a benzyl group instead of a propyl group.
3,4-Methylenedioxy-N-methylcathinone (Methylone): Similar structure but with a methyl group instead of a propyl group.
3,4-Methylenedioxy-N-ethylcathinone (Ethylone): Similar structure but with an ethyl group instead of a propyl group
Uniqueness: 3,4-Methylenedioxy-n-propylcathinone is unique due to its specific propyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural variation can affect its potency, duration of action, and potential side effects compared to other synthetic cathinones .
Propriétés
Numéro CAS |
201474-93-3 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(propylamino)propan-1-one |
InChI |
InChI=1S/C13H17NO3/c1-3-6-14-9(2)13(15)10-4-5-11-12(7-10)17-8-16-11/h4-5,7,9,14H,3,6,8H2,1-2H3 |
Clé InChI |
YFVKHKCZBSGZPE-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



